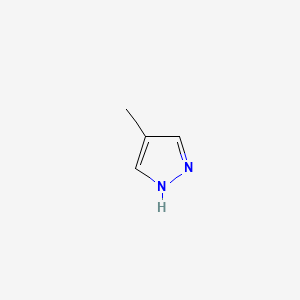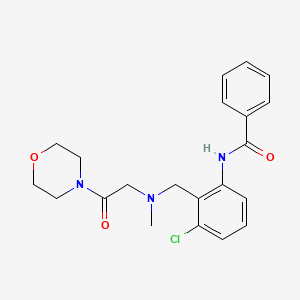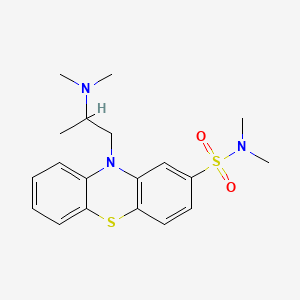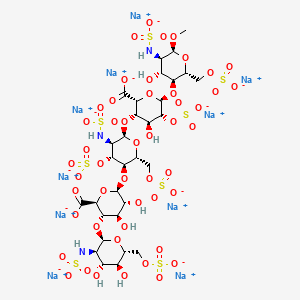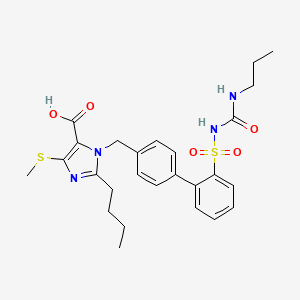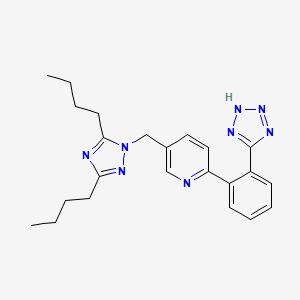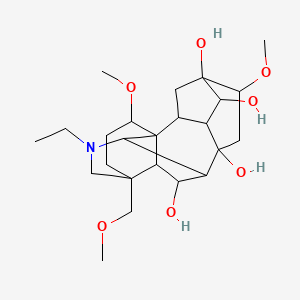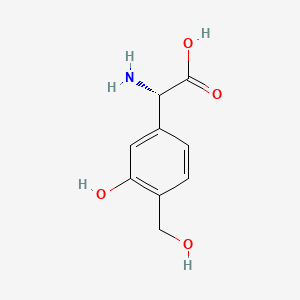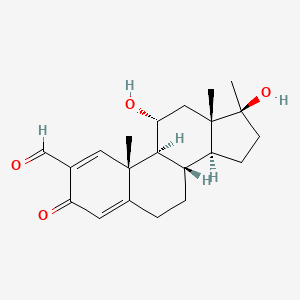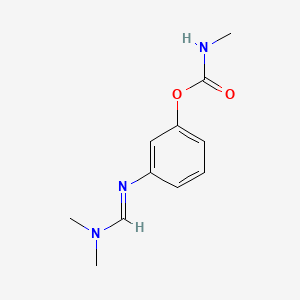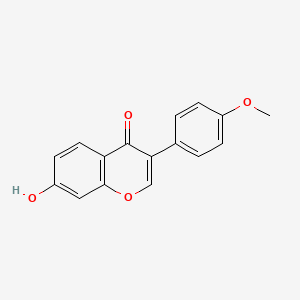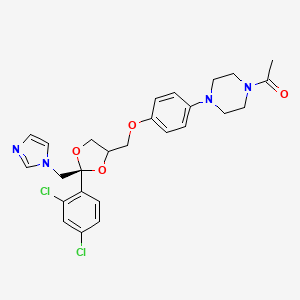
kétoconazole
Vue d'ensemble
Description
Ketoconazole is an imidazole antifungal agent used to treat a variety of fungal infections. It was first discovered in 1976 by Janssen Pharmaceutica and introduced in 1977 . Ketoconazole is known for its ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby preventing fungal growth . It is used both topically and orally, although its oral use has declined due to potential side effects .
Applications De Recherche Scientifique
Ketoconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of cytochrome P450 enzymes.
Biology: Investigated for its effects on fungal cell membranes and its role in inhibiting fungal growth.
Medicine: Used to treat fungal infections, seborrheic dermatitis, and Cushing’s syndrome.
Industry: Employed in the formulation of antifungal creams, shampoos, and oral medications.
Mécanisme D'action
Ketoconazole exerts its antifungal effects by inhibiting the enzyme 14-α-sterol demethylase, a cytochrome P450 enzyme involved in the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death . Additionally, ketoconazole has antiandrogenic and antiglucocorticoid properties, making it useful in treating conditions like Cushing’s syndrome .
Similar Compounds:
Fluconazole: Another azole antifungal with a similar mechanism of action but better absorption and fewer side effects.
Itraconazole: A triazole antifungal with a broader spectrum of activity and lower toxicity compared to ketoconazole.
Clotrimazole: An older azole antifungal used primarily for topical applications.
Uniqueness of Ketoconazole: Ketoconazole was the first orally active azole antifungal and has a unique combination of antifungal, antiandrogenic, and antiglucocorticoid properties . its use has declined due to its potential for severe side effects, including hepatotoxicity .
Safety and Hazards
Orientations Futures
While ketoconazole is generally thought to be effective and safe for the treatment of superficial fungal infections , due to the advent of more effective fungal infection treatment options, ketoconazole is typically not the first-line medication anymore . It should only be an option when other first-line treatments are not available or not tolerated by the patient .
Analyse Biochimique
Biochemical Properties
Ketoconazole plays a crucial role in biochemical reactions by inhibiting the enzyme sterol 14-α-demethylase, which is part of the cytochrome P450 enzyme system . This enzyme is responsible for converting lanosterol into ergosterol, a vital component of fungal cell membranes . By blocking this conversion, ketoconazole disrupts the integrity of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components . Additionally, ketoconazole interacts with other biomolecules, such as proteins and small ions, further compromising the fungal cell’s viability .
Cellular Effects
Ketoconazole exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane synthesis, leading to cell death . In mammalian cells, ketoconazole has been shown to inhibit steroidogenesis by blocking several cytochrome P450 enzymes in the adrenal glands . This inhibition results in reduced cortisol synthesis and can be used therapeutically in conditions like Cushing’s syndrome . Ketoconazole also affects cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of ketoconazole involves its binding to the heme iron of cytochrome P450 enzymes, particularly sterol 14-α-demethylase . This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . Ketoconazole also inhibits other cytochrome P450 enzymes, such as CYP17A1, which is involved in steroidogenesis . This inhibition leads to decreased production of cortisol and other steroids, making ketoconazole useful in treating hypercortisolism . Additionally, ketoconazole can alter gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ketoconazole can change over time due to its stability and degradation. Ketoconazole is relatively stable under standard storage conditions, but it can degrade when exposed to light, heat, or acidic environments . Long-term studies have shown that ketoconazole can have sustained effects on cellular function, including prolonged inhibition of steroidogenesis and antifungal activity . The extent of these effects may diminish over time as the compound degrades or is metabolized by the cells .
Dosage Effects in Animal Models
The effects of ketoconazole vary with different dosages in animal models. At therapeutic doses, ketoconazole effectively inhibits fungal growth and reduces cortisol synthesis . At higher doses, ketoconazole can cause toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where low doses may not produce significant therapeutic benefits, while higher doses can lead to toxicity . Careful dose optimization is essential to balance efficacy and safety in animal studies and clinical applications .
Metabolic Pathways
Ketoconazole is metabolized primarily in the liver by cytochrome P450 enzymes, including CYP3A4 . The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites can be further processed and excreted in the urine and feces . Ketoconazole’s interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions . Understanding these metabolic pathways is crucial for optimizing ketoconazole’s therapeutic use and minimizing adverse effects .
Transport and Distribution
Ketoconazole is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream . Ketoconazole’s lipophilic nature allows it to accumulate in fatty tissues and cross cell membranes easily . This distribution pattern is essential for its therapeutic efficacy, as it ensures that ketoconazole reaches the target sites, such as fungal cells or adrenal glands .
Subcellular Localization
Ketoconazole’s subcellular localization is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its inhibitory effects on sterol 14-α-demethylase and other enzymes involved in steroidogenesis . Ketoconazole may also localize to other cellular compartments, such as mitochondria, where it can affect additional metabolic processes . Post-translational modifications and targeting signals may influence ketoconazole’s localization and activity within specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ketoconazole involves the reaction of 2,4-dichlorophenylacetonitrile with imidazole in the presence of a base to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. This intermediate is then reacted with 1,3-dioxolane in the presence of an acid to yield ketoconazole .
Industrial Production Methods: Industrial production of ketoconazole typically involves a multi-step synthesis process. The key steps include:
Condensation Reaction: Reacting 2,4-dichlorophenylacetonitrile with imidazole.
Cyclization: Forming the 1,3-dioxolane ring.
Purification: Using techniques such as crystallization and chromatography to obtain pure ketoconazole.
Analyse Des Réactions Chimiques
Types of Reactions: Ketoconazole undergoes several types of chemical reactions, including:
Oxidation: The imidazole moiety can be oxidized, primarily mediated by cytochrome P450 enzymes.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The aromatic rings in ketoconazole can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens can be used for substitution reactions.
Major Products:
Oxidation Products: Include various oxidized metabolites of the imidazole ring.
Reduction Products: Reduced forms of the aromatic rings.
Substitution Products: Halogenated derivatives of ketoconazole.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Ketoconazole can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-Acetyl-1,3-dioxolan-2-one", "4-Chloro-3-nitrobenzene", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Methyl isobutyl ketone", "Ethanol", "Sodium bicarbonate", "Acetic anhydride", "Pyridine", "Hydrogen chloride gas", "Methanol", "Sodium methoxide", "2-Amino-4-nitrophenol", "Sulfuric acid", "1,2,4-Triazole", "Benzene", "Sodium nitrite" ], "Reaction": [ "Step 1: Nitration of 4-Chloro-3-nitrobenzene with Nitric acid to yield 4-Chloro-3-nitroaniline", "Step 2: Reduction of 4-Chloro-3-nitroaniline with Sodium borohydride to yield 4-Chloro-3-aminophenol", "Step 3: Acetylation of 4-Chloro-3-aminophenol with Acetic anhydride in the presence of Pyridine to yield 4-Acetyl-2-chloro-3-nitrophenol", "Step 4: Condensation of 4-Acetyl-2-chloro-3-nitrophenol with Methyl isobutyl ketone in the presence of Sodium methoxide to yield 2-(2,4-Dichlorophenyl)-4-(1-methylpropyl)-1,3-dioxolane", "Step 5: Reduction of 2-(2,4-Dichlorophenyl)-4-(1-methylpropyl)-1,3-dioxolane with Hydrogen gas in the presence of Palladium on carbon to yield 2-(2,4-Dichlorophenyl)-1,3-dioxolan-4-yl)methanol", "Step 6: Cyclization of 2-(2,4-Dichlorophenyl)-1,3-dioxolan-4-yl)methanol with Sulfuric acid to yield 2-(2,4-Dichlorophenyl)-1,3-dioxolane-4-carboxylic acid", "Step 7: Esterification of 2-(2,4-Dichlorophenyl)-1,3-dioxolane-4-carboxylic acid with Methanol in the presence of Hydrochloric acid to yield Methyl 2-(2,4-dichlorophenyl)-1,3-dioxolane-4-carboxylate", "Step 8: Reaction of Methyl 2-(2,4-dichlorophenyl)-1,3-dioxolane-4-carboxylate with Sodium methoxide in Methanol to yield 2-(2,4-Dichlorophenyl)-1,3-dioxolane-4-methanol", "Step 9: Reaction of 2-(2,4-Dichlorophenyl)-1,3-dioxolane-4-methanol with 2-Amino-4-nitrophenol in the presence of Sodium bicarbonate to yield Ketoconazole", "Step 10: Diazotization of 2-Amino-4-nitrophenol with Sodium nitrite in the presence of Hydrochloric acid to yield 2-Nitro-4-aminophenol", "Step 11: Cyclization of 2-Nitro-4-aminophenol with 1,2,4-Triazole in the presence of Sodium hydroxide to yield Imidazole-1-acetic acid", "Step 12: Esterification of Imidazole-1-acetic acid with Ethanol in the presence of Hydrochloric acid to yield Ethyl imidazole-1-acetate", "Step 13: Reaction of Ethyl imidazole-1-acetate with 2-(2,4-Dichlorophenyl)-1,3-dioxolane-4-methanol in the presence of Sodium hydroxide to yield Ketoconazole" ] } | |
Numéro CAS |
65277-42-1 |
Formule moléculaire |
C26H28Cl2N4O4 |
Poids moléculaire |
531.4 g/mol |
Nom IUPAC |
1-[4-[4-[[(2S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m1/s1 |
Clé InChI |
XMAYWYJOQHXEEK-ANWICMFUSA-N |
SMILES isomérique |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Apparence |
White to off-white crystalline powder. |
Color/Form |
Crystals from 4-methylpentanone |
melting_point |
146 °C 148-152 °C |
Autres numéros CAS |
65277-42-1 |
Description physique |
COLOURLESS CRYSTALS OR POWDER. |
Pictogrammes |
Acute Toxic; Health Hazard; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Solubility in water: none |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ketoconazole, Nizoral, Kuric, Fungoral, Ketoderm, Xolegel, Extina |
Pression de vapeur |
Vapor pressure, Pa at 25 °C: (negligible) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





